An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridin-4-amine
An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridin-4-amine
A Note to the Researcher: This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine. As a Senior Application Scientist, the following information is synthesized from established chemical principles and data from closely related analogues, providing a robust framework for working with this potentially novel compound.
Compound Identification and the Absence of a CAS Number
A thorough search of chemical databases, including the Chemical Abstracts Service (CAS) registry, reveals that a specific CAS number for 2-Chloro-5-(trifluoromethyl)pyridin-4-amine has not been assigned. This suggests that the compound may be a novel chemical entity that has not been previously synthesized, characterized, and registered.[1][2] The CAS Registry, maintained by the American Chemical Society, assigns a unique identifier to every chemical substance described in the open scientific literature.[2][3] For a new substance to receive a CAS number, it must be synthesized, its structure unequivocally confirmed, and the relevant data submitted to the CAS for registration.[1][4][5] Therefore, researchers successfully synthesizing and characterizing this compound would be in a position to apply for a new CAS number.[4]
Physicochemical and Spectroscopic Profile (Predicted)
While experimental data for 2-Chloro-5-(trifluoromethyl)pyridin-4-amine is not available, its physicochemical and spectroscopic properties can be predicted with a high degree of confidence based on the known data of its precursors and structurally similar compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₆H₄ClF₃N₂ | Based on the chemical structure. |
| Molecular Weight | 196.56 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light yellow solid | Aminopyridines are typically solids at room temperature.[6] |
| Melting Point | 80 - 100 °C | Similar to other substituted aminopyridines, such as 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (86-90 °C). |
| Solubility | Soluble in organic solvents like methanol, DMSO, and ethyl acetate. Sparingly soluble in water. | Typical for small organic molecules with both polar (amine) and nonpolar (trifluoromethyl, chloro) groups. |
| pKa | 3 - 5 | The electron-withdrawing trifluoromethyl and chloro groups will decrease the basicity of the pyridine nitrogen and the exocyclic amino group compared to unsubstituted 4-aminopyridine. |
Spectroscopic Data (Predicted):
The spectroscopic profile of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine is expected to exhibit characteristic signals corresponding to its functional groups.
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¹H NMR: The proton NMR spectrum is predicted to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the chloro and trifluoromethyl groups and the electron-donating amino group. A broad singlet corresponding to the -NH₂ protons would also be expected, the chemical shift of which would be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display six signals for the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: A singlet in the ¹⁹F NMR spectrum will confirm the presence of the -CF₃ group.
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IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching vibrations from the amino group in the range of 3300-3500 cm⁻¹, C-N stretching, C-Cl stretching, and strong C-F stretching bands for the trifluoromethyl group, typically observed between 1000-1350 cm⁻¹.[7]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom.
Proposed Synthesis Pathway
A plausible and efficient synthetic route to 2-Chloro-5-(trifluoromethyl)pyridin-4-amine can be designed starting from the commercially available precursor, 2-Chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3). The proposed pathway involves a two-step process of nitration followed by reduction.
Caption: Proposed two-step synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine.
Experimental Protocol:
Step 1: Nitration of 2-Chloro-5-(trifluoromethyl)pyridine
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Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C in an ice bath.
-
Reaction: Slowly add 2-Chloro-5-(trifluoromethyl)pyridine to the cooled nitrating mixture with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC). Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Purification: Filter the crude product, wash with water, and purify by recrystallization or column chromatography to obtain 2-Chloro-4-nitro-5-(trifluoromethyl)pyridine.
Causality behind Experimental Choices: The use of a strong nitrating mixture (HNO₃/H₂SO₄) is necessary to overcome the deactivating effect of the chloro and trifluoromethyl groups on the pyridine ring. The regioselectivity of the nitration is directed to the 4-position due to the directing effects of the existing substituents.
Step 2: Reduction of the Nitro Group
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Reagents and Setup: To a solution of 2-Chloro-4-nitro-5-(trifluoromethyl)pyridine in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent. Common choices include iron powder in the presence of hydrochloric acid or catalytic hydrogenation (H₂ over Palladium on carbon).
-
Reaction: Heat the reaction mixture to reflux (for Fe/HCl) or stir under a hydrogen atmosphere (for catalytic hydrogenation) until the reaction is complete.
-
Work-up: After completion, filter the reaction mixture to remove the catalyst. If an acidic medium was used, neutralize the filtrate with a base to precipitate the amine.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield 2-Chloro-5-(trifluoromethyl)pyridin-4-amine.
Self-Validating System: The success of each step can be validated by standard analytical techniques. The formation of the nitro intermediate and the final amino product can be confirmed by melting point determination, TLC, and spectroscopic methods (NMR, IR, MS) to ensure the correct structure and purity.
Potential Applications in Drug Discovery and Agrochemicals
The unique structural features of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine, namely the trifluoromethyl group and the aminopyridine scaffold, suggest significant potential in medicinal chemistry and agrochemical research.[8][9]
Caption: Potential applications of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine.
4.1. Medicinal Chemistry
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Kinase Inhibitors: The aminopyridine moiety is a well-established scaffold for the design of kinase inhibitors, which are crucial in cancer therapy.[10] The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The chloro and trifluoromethyl groups can be exploited to achieve selectivity and improve pharmacokinetic properties.
-
Ion Channel Modulators: 4-aminopyridine is a known potassium channel blocker used in the treatment of multiple sclerosis.[11] Derivatives of 4-aminopyridine are being investigated for various neurological disorders.[12][13] The trifluoromethyl group in the target molecule can enhance its lipophilicity, potentially improving its ability to cross the blood-brain barrier.
-
Antiprotozoal Agents: Aminopyridine derivatives have shown promise as drug candidates against neglected tropical diseases caused by protozoa.[9]
4.2. Agrochemicals
Trifluoromethylpyridine derivatives are key components in a wide range of modern agrochemicals.[14][15]
-
Herbicides, Fungicides, and Insecticides: The precursor, 2-Chloro-5-(trifluoromethyl)pyridine, is a vital intermediate for the synthesis of high-efficiency herbicides, fungicides, and insecticides.[16][17] The introduction of an amino group at the 4-position could lead to new classes of agrochemicals with potentially novel modes of action or improved efficacy.
Safety and Handling
While specific toxicity data for 2-Chloro-5-(trifluoromethyl)pyridin-4-amine is unavailable, a cautious approach to handling is warranted based on the known hazards of its precursor and related compounds.
Table 2: Hazard Profile of 2-Chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3)
| Hazard Statement | GHS Classification |
| Harmful if swallowed or if inhaled | Acute toxicity, oral; acute toxicity, inhalation[18] |
| Causes skin irritation | Skin corrosion/irritation[18] |
| Causes serious eye irritation | Serious eye damage/eye irritation[18] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation[18] |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A dust mask or respirator should be used if handling the solid in a way that generates dust.[19]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[20]
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Conclusion
2-Chloro-5-(trifluoromethyl)pyridin-4-amine represents a promising yet underexplored chemical entity. Its predicted properties and the established biological significance of the aminopyridine and trifluoromethylpyridine scaffolds make it a compelling target for synthesis and investigation. This guide provides a foundational framework for researchers to approach the synthesis, characterization, and exploration of the potential applications of this compound in both medicinal chemistry and agrochemical development. The lack of a CAS number underscores the opportunity for novel research and discovery in this area.
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